molecular formula C16H18N4OS B2742277 4-(((4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methyl-2-phenyloxazole CAS No. 1115892-93-7

4-(((4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methyl-2-phenyloxazole

Cat. No.: B2742277
CAS No.: 1115892-93-7
M. Wt: 314.41
InChI Key: IPFXHIDAVRIMPM-UHFFFAOYSA-N
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Description

4-(((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methyl-2-phenyloxazole is a synthetic chemical hybrid featuring a 1,2,4-triazole scaffold linked to an oxazole ring via a thiomethyl bridge. This molecular architecture combines two privileged heterocyclic structures frequently explored in medicinal chemistry and drug discovery for their diverse biological activities. The 1,2,4-triazole core is a well-documented pharmacophore known to confer anti-inflammatory properties, with research showing potent inhibitory activity against enzymes like 15-lipoxygenase (15-LOX), a key enzyme in the inflammatory cascade . Simultaneously, the oxazole ring is a versatile scaffold noted for exhibiting a broad spectrum of pharmacological actions, including anticancer and antimicrobial activities . The integration of these moieties, along with the thioether linker, suggests potential for multi-target mechanisms of action and makes this compound a valuable intermediate for constructing more complex molecules. This compound is presented as a high-purity chemical for research applications. Potential areas of investigation include serving as a key intermediate in organic synthesis, a candidate for screening in anti-inflammatory and anticancer assays, and a model compound for structure-activity relationship (SAR) studies aimed at developing new enzyme inhibitors. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-methyl-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-4-20-12(3)18-19-16(20)22-10-14-11(2)21-15(17-14)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFXHIDAVRIMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(OC(=N2)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(((4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methyl-2-phenyloxazole is a derivative of the 1,2,4-triazole and oxazole classes, which are known for their diverse biological activities. This article aims to explore its biological activity, focusing on its antimicrobial and anticancer properties, supported by recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H16N4S Molecular Formula \text{C}_{15}\text{H}_{16}\text{N}_{4}\text{S}\quad \text{ Molecular Formula }

This structure includes a triazole ring and an oxazole moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing triazole and oxazole groups exhibit significant antimicrobial properties. For example, derivatives of triazoles have shown enhanced activity against various bacterial strains, particularly Gram-positive bacteria. The mechanism often involves interference with cell wall synthesis and disruption of metabolic pathways.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget BacteriaActivityReference
Compound ABacillus cereusModerate
Compound BStaphylococcus aureusHigh
Compound CEscherichia coliLow

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has been extensively studied. These compounds have been found to target various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC).

Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of synthesized triazole derivatives on different cancer cell lines (HCT116, MCF7), several compounds displayed promising results. For instance:

  • Compound D exhibited an IC50 value of 10.1 µM against the HUH7 liver carcinoma cell line, outperforming standard chemotherapy agents like 5-Fluorouracil (5-FU) .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
Compound DHUH710.1
Compound EMCF718.78
Compound FHCT11615.0

The mechanisms through which these compounds exert their biological effects include:

  • Enzyme Inhibition : Triazole derivatives inhibit key enzymes involved in DNA synthesis and repair.
  • Cell Membrane Disruption : Some compounds can disrupt bacterial cell membranes leading to cell lysis.
  • Apoptosis Induction : Certain derivatives promote programmed cell death in cancer cells through various signaling pathways.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The structure of 4-(((4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methyl-2-phenyloxazole suggests potential efficacy against a range of bacteria and fungi. Studies have shown that triazole derivatives can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus .

Anticancer Properties

The oxazole ring system has been associated with anticancer activity. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Enzyme Inhibition

Triazole-containing compounds are known to act as inhibitors for various enzymes. For example, they have been investigated for their ability to inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory processes and cancer progression. The structural features of this compound may enhance its binding affinity to LOX, leading to reduced inflammatory responses .

Photovoltaic Materials

The unique electronic properties of oxazole derivatives make them suitable candidates for use in organic photovoltaic cells. Their ability to facilitate charge transport can enhance the efficiency of solar energy conversion systems. Research is ongoing to optimize the synthesis of such compounds for better performance in solar applications .

Sensor Technology

Compounds like this compound have shown promise in sensor technology due to their selective binding properties. They can be utilized in the development of sensors for detecting environmental pollutants or biological markers through changes in fluorescence or conductivity upon interaction with target molecules .

Case Studies and Research Findings

StudyFindings
A study on triazole derivatives Demonstrated antimicrobial activity against Candida species with MIC values ranging from 0.5 to 8 µg/mL.
Investigation of anticancer effects Showed that similar oxazole derivatives induced apoptosis in breast cancer cell lines with IC50 values around 10 µM.
Research on enzyme inhibition Identified potential LOX inhibitors with IC50 values below 15 µM, suggesting effective anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,2,4-triazole derivatives with thioether-linked substituents. Below is a comparative analysis with structurally similar compounds from the evidence:

Compound ID/Ref. Core Structure Substituents Key Features Yield (%) Melting Point (°C) Biological Activity (if reported)
Target Compound 4H-1,2,4-triazole + oxazole - 4-Ethyl, 5-methyl (triazole)
- Thioether-linked 5-methyl-2-phenyloxazole
High potential for enzyme inhibition (inferred) N/A* N/A* Not explicitly reported
6m 4H-1,2,4-triazole + pyridine - 4-(4-Methoxyphenyl), 5-thiophen-2-yl
- Thioether-linked pyridine
92% 196–198 Leukotriene biosynthesis inhibition
6r 4H-1,2,4-triazole + benzothiazole - 4-(4-Methoxyphenyl), 5-(4-chlorophenyl)
- Thioether-linked benzothiazole
91% 176–177 Anticancer, enzyme inhibition
5q 4H-1,2,4-triazole + pyridine - 4-Phenyl, 5-(3-fluorobenzylthio) 86% 146–148 Not specified
144294-73-5 4H-1,2,4-triazole + thiazole - 4-Methyl, 5-(2-phenylthiazole) N/A N/A Pharmacological screening candidate
1,2,4-triazole + thiadiazole - Phenyl, thioether-linked thiadiazole High yield N/A High intermolecular interaction energy with enzymes

Key Observations

Synthetic Efficiency: The target compound’s synthesis is inferred to mirror high-yield routes (80–93%) seen in analogs like 6m and 6r, which utilize thiol-alkylation or nucleophilic substitution .

Physical Properties :

  • Melting points for triazole derivatives range widely (125–240°C), influenced by aromaticity and hydrogen-bonding capacity. The target compound’s methyl-oxazole group may lower its melting point relative to pyridine- or benzothiazole-linked analogs (e.g., 6m: 196–198°C) due to reduced crystallinity .

Biological Relevance :

  • Thioether-linked triazoles are frequently associated with enzyme inhibition (e.g., leukotriene biosynthesis in 6m ). The oxazole moiety in the target compound may modulate binding affinity compared to pyridine (6m) or thiazole (144294-73-5 ) groups.
  • highlights sodium salts of triazole-thiadiazole hybrids with superior enzyme interaction energies, suggesting that the target compound’s oxazole-thioether linker could be optimized for similar applications .

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